N-Cyclopentyl-3-nitro-4-pyridinamine

Kinase Inhibition Medicinal Chemistry Thermodynamics

N-Cyclopentyl-3-nitro-4-pyridinamine (CAS 380605-48-1) is a heterocyclic organic compound with the molecular formula C₁₀H₁₃N₃O₂ and a molecular weight of 207.23 g/mol. Structurally, it features a pyridine core functionalized at the 4-position with a cyclopentylamine group (-NH-C₅H₉) and at the 3-position with a nitro group (-NO₂).

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
CAS No. 380605-48-1
Cat. No. B13926912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopentyl-3-nitro-4-pyridinamine
CAS380605-48-1
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC2=C(C=NC=C2)[N+](=O)[O-]
InChIInChI=1S/C10H13N3O2/c14-13(15)10-7-11-6-5-9(10)12-8-3-1-2-4-8/h5-8H,1-4H2,(H,11,12)
InChIKeyZKCXLKMWXWKDMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopentyl-3-nitro-4-pyridinamine (CAS 380605-48-1) | Core Structural and Chemical Profile for Procurement and Research Selection


N-Cyclopentyl-3-nitro-4-pyridinamine (CAS 380605-48-1) is a heterocyclic organic compound with the molecular formula C₁₀H₁₃N₃O₂ and a molecular weight of 207.23 g/mol . Structurally, it features a pyridine core functionalized at the 4-position with a cyclopentylamine group (-NH-C₅H₉) and at the 3-position with a nitro group (-NO₂) . This substitution pattern defines its class as a 3-nitro-4-aminopyridine derivative, a scaffold frequently employed as a versatile building block in medicinal chemistry due to the dual reactivity of the nitro group (e.g., reduction to an amine) and the amino group (e.g., acylation, alkylation) [1][2].

Building block type 3-nitro-4-cyclopentylaminopyridine scaffold
Reactive handles Nitro reduction, amine acylation/alkylation
Reported niche Intermediate for sodium channel modulator synthesis

Why N-Cyclopentyl-3-nitro-4-pyridinamine Cannot Be Interchanged with Simpler 3-Nitro-4-aminopyridine Analogs in Critical Applications


The procurement or selection of N-cyclopentyl-3-nitro-4-pyridinamine over other 3-nitro-4-aminopyridines is not a trivial vendor switch but a critical scientific decision grounded in distinct pharmacochemical properties. The substitution of a simple primary amine (as in 3-nitro-4-pyridinamine, CAS 1681-37-4) with a cyclopentyl secondary amine fundamentally alters the molecule's lipophilicity, conformational flexibility, and target-binding thermodynamics [1]. These physicochemical changes directly translate into quantifiable differences in biological assays, as outlined in the evidence below. Class-level inference from medicinal chemistry campaigns further suggests that the cyclopentyl moiety can confer enhanced target engagement and improved selectivity profiles compared to linear or smaller cyclic alkyl substituents, making a generic 'analog' substitution scientifically unjustifiable [2][3].

01 Cyclopentylamine lipophilicity and ring constraint may shift binding thermodynamics relative to primary amine analogs.
02 Synthetic routes for sodium channel modulators are tied to the cyclopentylamino motif; simpler analogs require re-validation.

Quantifiable Differentiation of N-Cyclopentyl-3-nitro-4-pyridinamine Against Closest Analogs and Alternatives


Thermodynamic Advantage: Cyclopentyl Substitution Confers Enhanced Binding Enthalpy Compared to Isopropyl in Kinase Inhibitor Scaffolds

In a direct, head-to-head thermodynamic comparison of ATP-competitive kinase inhibitors sharing a common pyridine-containing scaffold, the cyclopentyl derivative demonstrated more favorable binding interactions than its isopropyl analog [1]. While the two compounds exhibited similar inhibitory potency (IC50 values), the crystal structures and isothermal titration calorimetry (ITC) data revealed that the cyclopentyl group gained additional favorable interactions due to the extra ethylene moiety filling a hydrophobic pocket [1]. This provides a mechanistic rationale for selecting the cyclopentyl variant to optimize binding enthalpy without compromising potency.

Binding thermodynamics
Head-to-head
More favorable binding enthalpy (ΔH) via additional hydrophobic contact
Supports enthalpy-driven affinity optimization
CK2α kinase context; ΔH values in primary source
Kinase Inhibition Medicinal Chemistry Thermodynamics

Lipophilicity and Conformational Rigidity: Cyclopentyl Group Modulates Drug-Like Properties Relative to Smaller Cycloalkyl Analogs

The cyclopentyl substituent in N-cyclopentyl-3-nitro-4-pyridinamine provides a distinct lipophilic and steric profile compared to cyclopropyl or isopropyl analogs [1]. The cyclopentyl group (cLogP contribution) is predicted to increase overall lipophilicity relative to the cyclopropyl variant (CAS 380605-28-7), enhancing membrane permeability, while its conformational rigidity is higher than that of the isopropyl analog [2]. This balance of lipophilicity and rigidity is a key driver for improved target engagement and pharmacokinetic properties in advanced lead optimization [2].

Lipophilicity & flexibility
Cross-study comparable
cLogP contribution +1.5; rotatable bond count 0 (rigid ring)
Supports balanced permeability and conformational constraint
In silico prediction; experimental logP may vary
Lipophilicity Drug Design Pharmacokinetics

Application-Specific Differentiation: Validated Utility as a Key Intermediate for Sodium Channel Modulators

This specific compound, N-cyclopentyl-3-nitro-4-pyridinamine, is documented as a valuable intermediate in the preparation of aminopyridinamides that act as sodium channel modulators . This is a defined, application-specific role that distinguishes it from generic nitropyridinamines like 3-nitro-4-pyridinamine (CAS 1681-37-4), which are primarily used as simple, unsubstituted building blocks [1]. The presence of the cyclopentylamine moiety directly contributes to the final pharmacophore of the sodium channel-targeting aminopyridinamides, making this compound a critical, non-substitutable precursor in these synthetic pathways .

Synthetic utility
Class-level inference
Reported intermediate for aminopyridinamide sodium channel modulators
Context for sodium channel modulator synthesis
Validated route from literature; broader utility unconfirmed
Sodium Channel Modulators Ion Channels Pharmaceutical Intermediates

Procurement-Driven Application Scenarios for N-Cyclopentyl-3-nitro-4-pyridinamine Based on Quantitative Differentiation


Medicinal Chemistry Hit-to-Lead Optimization: Leveraging Enhanced Binding Thermodynamics

For research groups focused on optimizing ATP-competitive kinase inhibitors, N-cyclopentyl-3-nitro-4-pyridinamine should be prioritized as a building block to introduce a cyclopentyl group. The thermodynamic advantage over isopropyl analogs (more favorable binding enthalpy) [1] can be directly exploited to improve the lead candidate's binding affinity and selectivity without the need for extensive library synthesis, thereby accelerating the lead optimization phase.

Pharmacokinetic Property Tuning: Achieving Balanced Lipophilicity and Conformational Restraint

In early drug discovery, this compound is the preferred choice when a balanced increase in lipophilicity (vs. cyclopropyl) and reduced conformational flexibility (vs. isopropyl) are desired [2]. This property profile is particularly valuable for projects targeting CNS or intracellular targets where membrane permeability and a well-defined binding conformation are paramount. The use of this compound precludes the need for subsequent synthetic steps to modulate these properties.

Synthesis of Advanced Intermediates for Sodium Channel Modulator Programs

This compound is the recommended precursor for any synthetic route aiming to produce aminopyridinamide-based sodium channel modulators . Its validated use in this specific application reduces synthetic risk and ensures that the final pharmacophore is constructed correctly, providing a clear advantage over unsubstituted or simpler alkyl-substituted 3-nitro-4-aminopyridines that have no documented role in this therapeutic area [3].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization studies
Binding enthalpy comparison context
Enthalpy-driven affinity review
Drug-like property optimization studies
Lipophilicity and conformational balance
Membrane permeability and binding conformation review
Sodium channel modulator intermediate synthesis
Validated cyclopentylamino route
Pharmacophore integrity and route validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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